1-(2-Chloro-3-methoxyphenyl)butan-1-amine hydrochloride
Description
1-(2-Chloro-3-methoxyphenyl)butan-1-amine hydrochloride is an organic compound that belongs to the class of phenylalkylamines It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a butan-1-amine side chain
Properties
IUPAC Name |
1-(2-chloro-3-methoxyphenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-3-5-9(13)8-6-4-7-10(14-2)11(8)12;/h4,6-7,9H,3,5,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOXIWCHVPPBHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C(=CC=C1)OC)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3-methoxyphenyl)butan-1-amine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-3-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with butan-1-amine to form the corresponding imine.
Reduction: The imine is then reduced to the amine using a reducing agent such as sodium borohydride.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-3-methoxyphenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylalkylamines.
Scientific Research Applications
1-(2-Chloro-3-methoxyphenyl)butan-1-amine hydrochloride is a phenylalkylamine with a chloro and methoxy group on a phenyl ring and a butan-1-amine side chain. It has applications in scientific research, including medicinal chemistry, organic synthesis, and biological studies.
Scientific Research Applications
Medicinal Chemistry
- This compound serves as a building block in synthesizing potential therapeutic agents, particularly antidepressants and antipsychotics. Its interaction with dopamine D3 receptors, which are involved in mood regulation and psychotic disorders, makes it valuable in this area.
- The compound has been explored for its potential to interact with neurotransmitter receptors and its applications in synthesizing therapeutic agents.
- It is being explored as a building block for developing new antidepressants and antipsychotics due to its interaction with dopamine and serotonin receptors.
Organic Synthesis
- This compound is an intermediate in the synthesis of more complex organic molecules.
Biological Studies
- It is used to study the interaction of phenylalkylamines with biological targets such as receptors and enzymes.
Industrial Applications
- The compound is used in the production of fine chemicals and pharmaceuticals.
This compound interacts with neurotransmitter receptors, potentially acting as an agonist or antagonist to modulate neurotransmission pathways.
Receptor targets:
- Dopamine Receptors : It has shown affinity for dopamine D3 receptors, which are implicated in mood regulation and psychotic disorders.
- Serotonin Receptors : Similar compounds have been studied for their effects on serotonin pathways, suggesting potential antidepressant properties.
Biological activities evaluated:
- Antidepressant and Antipsychotic Potential : The compound is being explored as a building block for developing new antidepressants and antipsychotics due to its interaction with dopamine and serotonin receptors.
- Neuroprotective Effects : Preliminary studies indicate that it may offer neuroprotective benefits, potentially reducing neurodegeneration in various models. In a study investigating neuroprotective properties, the compound was administered to rodent models subjected to oxidative stress, and results indicated a significant reduction in markers of neuronal damage, suggesting potential therapeutic applications in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-methoxyphenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, in the context of medicinal chemistry, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neurotransmission pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-3-methoxyphenyl)propan-1-amine hydrochloride
- 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine hydrochloride
- 1-(2-Chloro-3-methoxyphenyl)pentan-1-amine hydrochloride
Uniqueness
1-(2-Chloro-3-methoxyphenyl)butan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the length of its alkyl chain. These structural features influence its chemical reactivity and biological activity, making it distinct from other phenylalkylamines.
Biological Activity
1-(2-Chloro-3-methoxyphenyl)butan-1-amine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential interactions with neurotransmitter receptors and its applications in the synthesis of therapeutic agents. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a butylamine chain linked to a chloro-methoxy-substituted phenyl group. This configuration is significant for its biological interactions.
The compound primarily interacts with various neurotransmitter receptors, potentially acting as an agonist or antagonist. Its binding can modulate neurotransmission pathways, influencing physiological processes. The specific targets include:
- Dopamine Receptors : It has shown affinity for dopamine D3 receptors, which are implicated in mood regulation and psychotic disorders .
- Serotonin Receptors : Similar compounds have been studied for their effects on serotonin pathways, suggesting potential antidepressant properties .
Biological Activity Overview
This compound has been evaluated for several biological activities:
- Antidepressant and Antipsychotic Potential : The compound is being explored as a building block for developing new antidepressants and antipsychotics due to its interaction with dopamine and serotonin receptors .
- Neuroprotective Effects : Preliminary studies indicate that it may offer neuroprotective benefits, potentially reducing neurodegeneration in various models .
Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
Case Study: Neuroprotective Effects
In a study investigating neuroprotective properties, this compound was administered to rodent models subjected to oxidative stress. Results indicated a significant reduction in markers of neuronal damage, suggesting potential therapeutic applications in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
A comparative analysis with related compounds highlights the unique properties of this compound:
| Compound | Receptor Affinity | Biological Activity |
|---|---|---|
| This compound | High (D3) | Antidepressant, Neuroprotective |
| 2-Methoxyphenylpiperazine | Moderate (D2/D3) | Antipsychotic |
| Fenoterol Derivatives | Variable | Bronchodilator |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
